![molecular formula C18H18ClN3O2 B2641027 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea CAS No. 1209374-77-5](/img/structure/B2641027.png)
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea
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Description
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea, also known as ACU-4429, is a small molecule drug that has shown promising results in the treatment of various diseases. ACU-4429 is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. Inhibition of sEH has been shown to have beneficial effects in various diseases, including hypertension, inflammation, and pain.
Scientific Research Applications
PET AMPA Receptor Ligands for Brain Disease Imaging
The derivatives of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea, particularly those labeled with carbon-11 and fluorine-18, have been synthesized for potential use in positron emission tomography (PET) as AMPA receptor ligands. This application is aimed at imaging brain diseases, offering a novel approach to neurological diagnostics (Gao et al., 2006).
AMPA Receptor Antagonists for Epilepsy Research
Compounds like 2-Acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been explored as potent non-competitive AMPA antagonists. This research is significant in the context of epilepsy, where these compounds could offer new insights into seizure prevention and management (Årstad et al., 2006).
Crystal Structure Analysis in Drug Design
Studying the crystal structure of derivatives like 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide aids in understanding molecular interactions. This is crucial for drug design, providing insights into how these compounds can be optimized for therapeutic use (Akkurt et al., 2021).
TRPM8 Channel Receptor Antagonists in Cancer Therapy
Tetrahydroisoquinoline derivatives with urea functions have been identified as selective antagonists of the TRPM8 channel receptor. These compounds show promise in reducing the growth of LNCaP prostate cancer cells, highlighting a novel approach to cancer therapy (De Petrocellis et al., 2016).
Tyrosinase Inhibitory Properties for Dermatological Applications
Isoquinoline urea/thiourea derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis. This research has potential implications in treating skin hyperpigmentation and other dermatological conditions (Genc et al., 2014).
properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12(23)22-9-8-13-6-7-15(10-14(13)11-22)20-18(24)21-17-5-3-2-4-16(17)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRUIDMNUMLJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea |
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